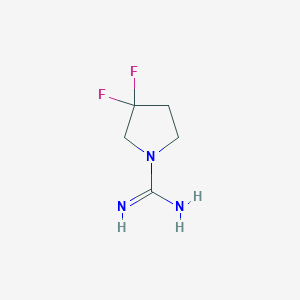
3,3-Difluoropyrrolidine-1-carboximidamide
Descripción general
Descripción
3,3-Difluoropyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C5H9F2N3 and its molecular weight is 149.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
3,3-Difluoropyrrolidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. Initial steps may include the preparation of pyrrolidine derivatives followed by the introduction of the difluoromethyl group. Efficient synthetic routes have been developed to enhance yield and purity, utilizing various reagents and conditions.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Activity : Preliminary evaluations indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
The biological effects of this compound are attributed to its ability to interact with various biological targets. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound showed IC50 values ranging from 10 to 30 µM across different cell types.
- Antimicrobial Testing :
- In vitro tests against common bacterial strains revealed that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
3,3-difluoropyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N3/c6-5(7)1-2-10(3-5)4(8)9/h1-3H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWJSKCEPRRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















